molecular formula C14H21ClN2O3 B1419367 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride CAS No. 1158205-76-5

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride

Cat. No. B1419367
M. Wt: 300.78 g/mol
InChI Key: WKUDIXAZNMPTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C14H20N2O3•HCl and a molecular weight of 300.78 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O3.ClH/c1-18-11-3-4-12 (13 (9-11)19-2)14 (17)16-7-5-10 (15)6-8-16;/h3-4,9-10H,5-8,15H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the available resources.

Scientific Research Applications

  • Antileukemic Activity

    • Novel derivatives of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride have been synthesized and evaluated for their antileukemic activity against human leukemic cell lines. Some compounds exhibited significant antiproliferative activity, highlighting their potential in leukemia treatment (Vinaya et al., 2012).
  • Antihistaminic Properties

    • A study on N-heterocyclic 4-piperidinamines, which includes derivatives of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine, revealed their antihistaminic activity. These compounds showed potent antihistamine properties after oral administration in animal models (Janssens et al., 1985).
  • Anti-Tubercular Agents

    • The 2,4-diaminoquinazoline series, related to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, indicating its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
  • Reaction Kinetics and Solvent Effects

    • Studies on the reaction kinetics of compounds related to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine highlight the influence of solvents on their chemical behavior. This research aids in understanding how different environments impact the reactivity of such compounds (Fathalla et al., 2008).
  • Conformational Analysis in Drug Design

    • Conformational analysis of compounds structurally related to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine helps in understanding their molecular structures, which is crucial in drug design and development (Ribet et al., 2005).
  • Antineoplastic Agents

    • Research into antineoplastic agents includes the synthesis of compounds similar to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine, indicating their potential application in cancer treatment (Pettit et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-7-5-10(15)6-8-16;/h3-4,9-10H,5-8,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUDIXAZNMPTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.